molecular formula C12H8N2O4 B14021553 6-(4-Nitrophenyl)pyridine-2-carboxylic acid CAS No. 80021-26-7

6-(4-Nitrophenyl)pyridine-2-carboxylic acid

Katalognummer: B14021553
CAS-Nummer: 80021-26-7
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: HMXVHAISMVRGLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-nitrophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a nitrophenyl group attached to the sixth position of the picolinic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)picolinic acid typically involves the reaction of picolinic acid with 4-nitrophenyl derivatives. One common method is the reaction of picolinic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of 6-(4-nitrophenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-nitrophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The picolinic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of picolinic acid.

    Reduction: Amino derivatives of picolinic acid.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-nitrophenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 6-(4-nitrophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the picolinic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic acid: A simpler derivative without the nitrophenyl group.

    Isonicotinic acid: An isomer with the carboxyl group at the fourth position.

    Nicotinic acid: Another isomer with the carboxyl group at the third position.

Uniqueness

6-(4-nitrophenyl)picolinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

80021-26-7

Molekularformel

C12H8N2O4

Molekulargewicht

244.20 g/mol

IUPAC-Name

6-(4-nitrophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(17)18/h1-7H,(H,15,16)

InChI-Schlüssel

HMXVHAISMVRGLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.